4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide
CAS No.: 477332-73-3
Cat. No.: VC13232677
Molecular Formula: C18H16N4O2S3
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477332-73-3 |
|---|---|
| Molecular Formula | C18H16N4O2S3 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 4-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzamide |
| Standard InChI | InChI=1S/C18H16N4O2S3/c19-16(24)13-6-8-14(9-7-13)20-15(23)11-26-18-22-21-17(27-18)25-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,24)(H,20,23) |
| Standard InChI Key | KORJMZLOTUTQFO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
-
Molecular Formula: C₁₈H₁₆N₄O₂S₃
-
SMILES:
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N -
InChI Key:
KORJMZLOTUTQFO-UHFFFAOYSA-N -
IUPAC Name: 4-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzamide .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 416.5 g/mol | |
| Predicted Solubility | Low (hydrophobic thiadiazole) | |
| Hazard Statements | H315, H319, H335 (irritant) |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via multi-step reactions involving:
-
Thiadiazole Core Formation: Cyclization of thiosemicarbazide derivatives with carbon disulfide .
-
Functionalization: Sequential S-alkylation and amidation to introduce benzylthio and benzamide groups .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiadiazole formation | CS₂, reflux in acetic acid | 70–85% |
| S-Alkylation | Benzyl bromide, K₂CO₃, acetone | 60–75% |
| Amidation | Benzoyl chloride, DMF, triethylamine | 50–65% |
Note: Yields are inferred from analogous syntheses in .
Biological Activity
Comparative Cytotoxicity of Analogues
| Compound | IC₅₀ (µM, HeLa) | Target |
|---|---|---|
| Sorafenib (Reference) | 7.91 | VEGFR-2/BRAF |
| 5g (4-Cl-substituted) | 0.73 | VEGFR-2 |
| Hypothetical Activity | Pending data | Likely kinase inhibition |
Data extrapolated from ; specific IC₅₀ for 4-(2-((5-(Benzylthio)...) requires experimental validation.
Anticonvulsant Activity
Thiadiazole derivatives are known to modulate neuronal sodium channels. Substituents like benzylthio may enhance blood-brain barrier permeability, though this compound’s efficacy remains unstudied .
Current Research and Applications
Preclinical Investigations
-
Structure-Activity Relationships (SAR): The benzamide group enhances hydrogen bonding with kinase active sites (e.g., VEGFR-2), while the benzylthio moiety improves lipid solubility .
-
Drug Delivery: Nanoformulations are being explored to address low aqueous solubility .
Patent Landscape
No patents directly claim this compound, but analogues with 1,3,4-thiadiazole cores are patented for oncology applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume